![molecular formula C19H17N3O5S B2968048 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899977-80-1](/img/structure/B2968048.png)
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibitory Potential
Research on sulfonamides containing benzodioxane and acetamide moieties, such as N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has explored their enzyme inhibitory potential. These compounds were synthesized and characterized through various methods, including IR and 1H-NMR spectral data, and tested for enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). The studies revealed that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. In silico molecular docking results aligned with in vitro enzyme inhibition data, suggesting their potential in medical applications related to enzyme regulation (Abbasi et al., 2019).
Antimalarial and Antiviral Applications
Further studies have investigated the reactivity of sulfonamide derivatives in providing a range of heterocyclic compounds with potential antimalarial activity. These studies have characterized the compounds' ADMET properties, demonstrating significant antimalarial activity with low cytotoxicity at effective concentrations. Moreover, molecular docking studies revealed these compounds' small energy affinity against specific targets, indicating their potential as antimalarial and antiviral agents, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Antimicrobial Strategies
Sulfonamide antibiotics, including derivatives similar to this compound, have been studied for their environmental persistence and potential to promote antibiotic resistance. Research has discovered metabolites formed during the degradation of sulfamethoxazole and other sulfonamides, elucidating a novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation, which could serve as a basis for developing new antimicrobial strategies or bioremediation techniques (Ricken et al., 2013).
Antiproliferative and Antimicrobial Agents
Investigations into N-ethyl-N-methylbenzenesulfonamide derivatives have shown that these compounds, related to the core structure of interest, possess effective antimicrobial and antiproliferative properties. The research encompassed the synthesis of a new series of compounds with various biologically active moieties, demonstrating significant cytotoxic activity against different human cell lines and potent antimicrobial activity. This work underscores the versatility of sulfonamide derivatives in developing new therapeutics (Abd El-Gilil, 2019).
特性
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-22-19(23)9-7-16(20-22)13-2-4-14(5-3-13)21-28(24,25)15-6-8-17-18(12-15)27-11-10-26-17/h2-9,12,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSJTKRLJVKZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
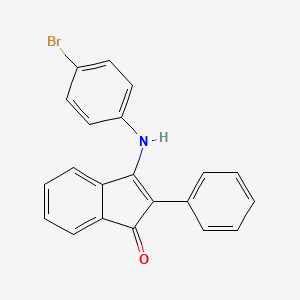
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)
![ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2967968.png)
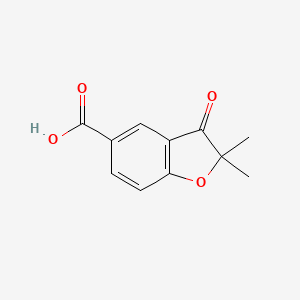
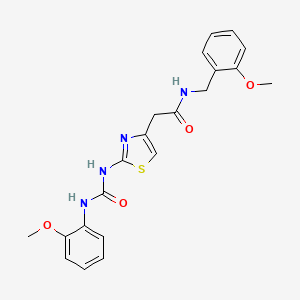
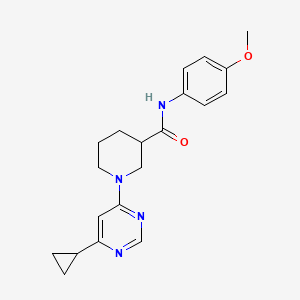
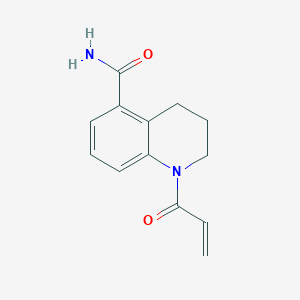

![N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2967978.png)
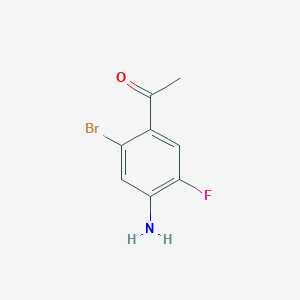
![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)
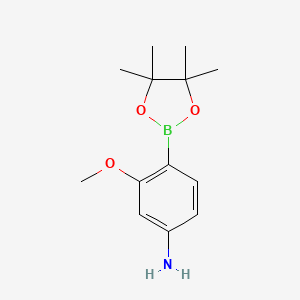
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)
![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)
